molecular formula C35H48N10O10 B12614789 Glycyl-L-prolyl-L-tyrosyl-L-alanyl-L-prolyl-L-alanylglycyl-L-histidine CAS No. 915717-10-1

Glycyl-L-prolyl-L-tyrosyl-L-alanyl-L-prolyl-L-alanylglycyl-L-histidine

Cat. No.: B12614789
CAS No.: 915717-10-1
M. Wt: 768.8 g/mol
InChI Key: VDVSDLWDHYTPDC-OHZUUNIUSA-N
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Description

Glycyl-L-prolyl-L-tyrosyl-L-alanyl-L-prolyl-L-alanylglycyl-L-histidine is a peptide compound composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. The specific sequence of amino acids in this compound suggests it may have unique properties and interactions within biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-prolyl-L-tyrosyl-L-alanyl-L-prolyl-L-alanylglycyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant methods, the peptide is produced by genetically engineered microorganisms, which can be more cost-effective for large quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The tyrosine residue in the peptide can undergo oxidation, leading to the formation of dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced using agents like DTT or TCEP.

    Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracetic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Use of protected amino acid analogs during SPPS.

Major Products

    Oxidation: Dityrosine, oxidized histidine derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Peptide analogs with modified amino acid residues.

Scientific Research Applications

    Chemistry: Studying peptide synthesis and modifications.

    Biology: Investigating peptide interactions with proteins and cell membranes.

    Medicine: Exploring therapeutic potentials, such as enzyme inhibitors or receptor agonists/antagonists.

    Industry: Developing peptide-based materials or drugs.

Mechanism of Action

The mechanism of action of Glycyl-L-prolyl-L-tyrosyl-L-alanyl-L-prolyl-L-alanylglycyl-L-histidine depends on its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. The peptide’s structure allows it to interact with various biological pathways, potentially influencing cellular processes like signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-prolyl-L-glutamate: Known for its neuroprotective properties.

    L-prolyl-L-tyrosine: Studied for its role in enhancing ATP availability in cells.

    Glycyl-L-tyrosine: Used in bioprocess optimization for recombinant protein production.

Uniqueness

Glycyl-L-prolyl-L-tyrosyl-L-alanyl-L-prolyl-L-alanylglycyl-L-histidine is unique due to its specific sequence, which may confer distinct biological activities and interactions. Its combination of amino acids can result in unique structural and functional properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

915717-10-1

Molecular Formula

C35H48N10O10

Molecular Weight

768.8 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C35H48N10O10/c1-19(30(49)38-17-28(47)42-25(35(54)55)14-22-16-37-18-39-22)40-32(51)27-6-4-12-45(27)34(53)20(2)41-31(50)24(13-21-7-9-23(46)10-8-21)43-33(52)26-5-3-11-44(26)29(48)15-36/h7-10,16,18-20,24-27,46H,3-6,11-15,17,36H2,1-2H3,(H,37,39)(H,38,49)(H,40,51)(H,41,50)(H,42,47)(H,43,52)(H,54,55)/t19-,20-,24-,25-,26-,27-/m0/s1

InChI Key

VDVSDLWDHYTPDC-OHZUUNIUSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)CN

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)CN

Origin of Product

United States

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